molecular formula C15H18N2O4 B2693546 Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate CAS No. 1197943-49-9

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate

Cat. No.: B2693546
CAS No.: 1197943-49-9
M. Wt: 290.319
InChI Key: VORDQTLCWUKJBM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 7-hydroxy-1-(oxan-2-yl)indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORDQTLCWUKJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 7-(acetyloxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (6 g, 0.018 mol) was dissolved in EtOH (100 mL) and K2CO3 (7 g, 0.05 mol) was added. The reaction mixture was heated at reflux over a period of 6 hours and evaporated. The residue was treated with water (150 mL), and the product was extracted with EtOAc (3×50 mL). The combined extracts were evaporated and the residue was purified by chromatography (EtOAc/hexane, 1:4) to afford ethyl 7-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate (4 g, 85%).
Name
Ethyl 7-(acetyloxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two

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